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Cat. No.: B080941 Get Quote
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Introduction
Citronellyl hexanoate (CAS: 10580-25-3), also known as citronellyl caproate, is a

monoterpenoid and fatty alcohol ester recognized for its significant role as a flavor and

fragrance agent.[1][2] Structurally, it is the ester formed from the reaction of citronellol and

hexanoic acid.[3] Its pleasant aromatic properties make it a valuable compound in the food,

cosmetic, and pharmaceutical industries. From a research perspective, its distinct sensory

profile and predictable chemical behavior in reactions like esterification and hydrolysis make it

an important model compound for studying olfactory perception, receptor interactions, and

structure-activity relationships.[3] This guide provides a comprehensive overview of the sensory

characteristics of Citronellyl hexanoate, its underlying biological perception, and the

experimental methodologies used for its evaluation.

Physicochemical and Organoleptic Properties
Citronellyl hexanoate is a colorless liquid with specific physical properties that influence its

volatility and perception.[4] Its primary sensory characteristics are a complex floral and fruity

aroma and a corresponding floral taste.
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The following tables summarize the key physicochemical and organoleptic properties of

Citronellyl hexanoate.

Table 1: Physicochemical Properties of Citronellyl Hexanoate

Property Value Reference

Molecular Formula C₁₆H₃₀O₂ [4][5]

Molecular Weight 254.41 g/mol [5]

Appearance Colorless clear liquid (est.) [4]

Boiling Point 240.00 °C @ 760.00 mm Hg [1][4][5]

Specific Gravity
0.87100 to 0.87600 @ 25.00

°C
[1][4]

Refractive Index
1.44900 to 1.45000 @ 20.00

°C
[1][4]

Flash Point 203.00 °F (95.00 °C) TCC [1][4]

Solubility
Soluble in alcohol; Water:

0.05984 mg/L @ 25°C (est.)
[1][4]

Vapor Pressure
0.000190 mmHg @ 25.00 °C

(est.)
[4]

logP (o/w) 6.243 (est.) [4]

Table 2: Organoleptic (Sensory) Profile of Citronellyl Hexanoate
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Sensory Aspect Descriptors Reference

Odor Type Floral, Fruity, Rose [1][4]

Odor Description

Described at 100%

concentration as a "fine rose,

fruity, floral" scent.

[1][4]

Flavor Type Floral [1][4]

Taste Description Floral [1]

Natural Occurrence

Geranium, Nigritella nigra,

Passiflora species (up to 0.1

mg/kg)

[4]

Quantitative Sensory Data
Specific odor and taste detection thresholds for Citronellyl hexanoate are not widely available

in the cited literature. The detection threshold is the minimum concentration of a substance that

can be perceived by the human senses.[6] However, data for structurally related compounds

can provide valuable context. For example, the odor threshold for Citronellyl propanoate, a

similar ester, has been reported as 1.8 µg/L.[7] The parent acid, n-Hexanoic acid, has a

reported odor detection threshold of 0.00060 ppm.[8] A toxicological "Threshold of Concern"

has been established for Citronellyl hexanoate at 1800 µ g/person/day , though this relates to

safety rather than sensory perception.[1]

Experimental Methodologies for Sensory Analysis
The characterization of flavor and fragrance compounds relies on a combination of

instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a cornerstone technique for identifying which volatile compounds in a mixture are

responsible for its aroma. The method couples a gas chromatograph, which separates the

volatile compounds, with a human assessor (acting as a highly sensitive detector) to describe

the odor of each compound as it elutes from the column.
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Detailed Protocol for GC-O Analysis:

Sample Preparation: A sample containing Citronellyl hexanoate is dissolved in an

appropriate solvent. For complex matrices, a volatile extraction method such as headspace

solid-phase microextraction (HS-SPME) may be employed to isolate the odor-active

compounds.

Injection: A precise volume of the prepared sample is injected into the GC inlet, where it is

vaporized.

Chromatographic Separation: The vaporized compounds travel through a capillary column

(e.g., a non-polar DB-5 or a polar WAX column) where they are separated based on their

boiling points and chemical properties.

Column Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% is

directed to a standard chemical detector like a Mass Spectrometer (MS) or Flame Ionization

Detector (FID) for compound identification and quantification, while the other 50% is directed

to an olfactometry port.

Olfactory Detection: The effluent directed to the olfactometry port is mixed with humidified air

to prevent nasal passage dehydration. A trained sensory panelist sniffs the port and records

the time, duration, intensity, and description of any detected odors.

Data Analysis: The olfactogram (a plot of odor intensity/detection versus time) is aligned with

the chromatogram from the chemical detector. This allows for the direct correlation of a

specific chemical peak with a perceived odor, confirming the sensory contribution of

compounds like Citronellyl hexanoate.

Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation
To obtain quantitative data like detection thresholds, trained human sensory panels are

essential. These panels follow rigorous, standardized protocols to ensure data is repeatable

and statistically valid.

Detailed Protocol for Determining Detection Threshold (e.g., Triangle Test Method):
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Panelist Selection & Training: Panelists are screened for sensory acuity and trained to

identify and describe the specific aroma/taste of Citronellyl hexanoate.

Sample Preparation: A stock solution of Citronellyl hexanoate is prepared in a neutral

medium (e.g., deodorized water for taste, mineral oil for odor). A series of dilutions are

created, typically in half-log steps, spanning a range from sub-threshold to easily detectable

concentrations.

Test Protocol (Forced-Choice Triangle Test):

Panelists are presented with three samples (two are identical blanks, one contains the

diluted odorant).

The order of presentation is randomized for each panelist and each concentration level.

Panelists are asked to identify the "odd" or different sample.

Data Collection: The number of correct identifications is recorded for each concentration

level across all panelists.

Statistical Analysis: The results are analyzed to determine the concentration at which the

number of correct identifications is statistically significant (typically p < 0.05) above the

probability of guessing (which is 1/3 for a triangle test). This concentration is defined as the

detection threshold for the panel.

Caption: Workflow for determining a sensory detection threshold using a sensory panel.

Biological Perception and Signaling Pathways
The perception of Citronellyl hexanoate begins with its interaction with specific protein

receptors in the nose and on the tongue.

Olfactory Signaling
The "floral, fruity, rose" aroma of Citronellyl hexanoate is detected by olfactory receptors

(ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory

neurons in the nasal epithelium. While the specific ORs that bind to Citronellyl hexanoate
have not been fully de-orphaned, the general signaling cascade is well-understood. For
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instance, the structurally related monoterpene, (-)-citronellal, has been shown to activate the

human olfactory receptor OR1A2.[9]

Simplified Olfactory Signaling Cascade:

Binding: Citronellyl hexanoate binds to a specific Olfactory Receptor (OR).

G-Protein Activation: This binding causes a conformational change in the OR, activating the

associated olfactory-specific G-protein (Gα-olf).

Second Messenger Production: Gα-olf activates adenylyl cyclase, which converts ATP into

cyclic AMP (cAMP), a second messenger.

Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺),

depolarizing the neuron and generating an action potential.

Signal Transmission: The action potential is transmitted along the axon to the olfactory bulb

in the brain, where the signal is processed, leading to the perception of smell.

Caption: Simplified signal transduction pathway for olfactory perception.

Gustatory Perception
The "floral" taste of Citronellyl hexanoate is less well-defined. The perception of flavor is a

complex interplay between taste (gustation) and smell (olfaction), with the retronasal passage

of aroma being a major contributor. The hexanoate moiety itself may interact with gustatory

receptors responsible for detecting fatty acids or other complex tastes. Studies in model

organisms have shown that hexanoic acid can trigger both sweet-sensing and bitter-sensing

gustatory receptor neurons in a dose-dependent manner, though this is for the free acid, not

the ester.[10] The precise gustatory receptors for esters like Citronellyl hexanoate in humans

are an active area of research.

Structure-Activity Relationships
The sensory properties of an ester are determined by its constituent alcohol and carboxylic

acid. In Citronellyl hexanoate, the citronellol moiety provides the characteristic rosy, citrus,
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and floral base notes, while the hexanoate (caproate) chain adds fruity and waxy nuances.

Altering the length of the ester chain directly modifies the perceived aroma.

Shorter Chain (e.g., Citronellyl Acetate): Tends to be fresher, more fruity (pear, apple), and

less waxy.

Longer Chain (e.g., Citronellyl Hexanoate): Develops deeper floral, rose, and slightly waxy

notes.

This relationship demonstrates that specific functional groups and molecular size are key

determinants of how a molecule interacts with olfactory receptors to produce a unique sensory

experience.

Caption: Logical relationship between chemical structure and sensory properties.

Conclusion
Citronellyl hexanoate is a well-characterized aroma chemical with a desirable fine rose, fruity,

and floral sensory profile. Its perception is governed by complex interactions with olfactory

receptors, initiating a well-understood signal transduction cascade. While precise quantitative

sensory thresholds are not readily available, its qualitative properties are consistently reported.

The methodologies of GC-O and trained sensory panels provide the essential tools for its

analysis and characterization. Understanding the relationship between its chemical structure

and its sensory impact allows for its effective application in flavor and fragrance creation and

provides a valuable molecular probe for ongoing research into the mechanisms of

chemosensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. citronellyl hexanoate, 10580-25-3 [thegoodscentscompany.com]

2. foodb.ca [foodb.ca]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b080941?utm_src=pdf-body
https://www.benchchem.com/product/b080941?utm_src=pdf-body
https://www.benchchem.com/product/b080941?utm_src=pdf-custom-synthesis
https://www.thegoodscentscompany.com/data/rw1015781.html
https://foodb.ca/compounds/FDB018441
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Citronellyl hexanoate | 10580-25-3 | Benchchem [benchchem.com]

4. citronellyl hexanoate [flavscents.com]

5. Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester | C16H30O2 | CID 114416 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Taste detection threshold - Wikipedia [en.wikipedia.org]

7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8. env.go.jp [env.go.jp]

9. Monoterpene (-)-citronellal affects hepatocarcinoma cell signaling via an olfactory receptor
- PubMed [pubmed.ncbi.nlm.nih.gov]

10. Molecular Basis of Hexanoic Acid Taste in Drosophila melanogaster - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Sensory Properties
of Citronellyl Hexanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080941#investigating-the-sensory-properties-of-
citronellyl-hexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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